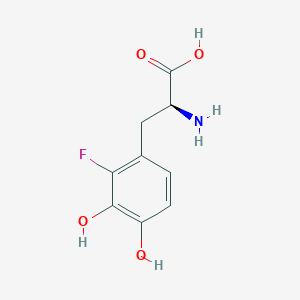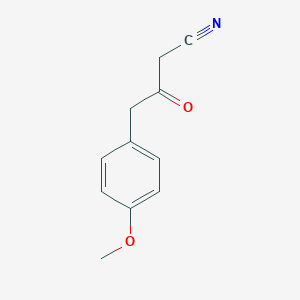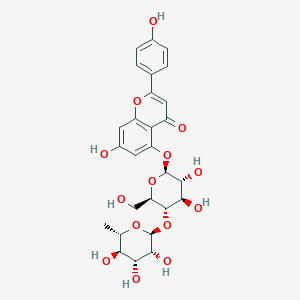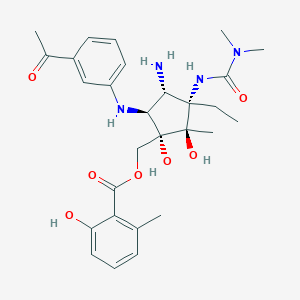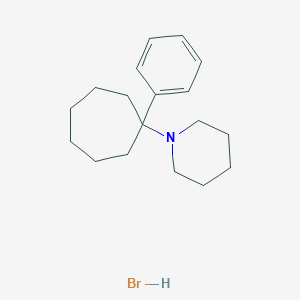![molecular formula C9H10N2 B009653 4,7-Dimethyl-1H-benzo[d]imidazole CAS No. 101102-39-0](/img/structure/B9653.png)
4,7-Dimethyl-1H-benzo[d]imidazole
Vue d'ensemble
Description
4,7-Dimethyl-1H-benzo[d]imidazole is a heterocyclic organic compound that is widely used in scientific research. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 4,7-Dimethyl-1H-benzo[d]imidazole is not fully understood. However, it has been proposed that the compound exerts its biological activities by interfering with various cellular processes, including DNA synthesis and protein synthesis. Additionally, it has been suggested that the compound may interact with specific receptors in the cell, leading to its biological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4,7-Dimethyl-1H-benzo[d]imidazole are diverse and depend on the specific biological activity being studied. The compound has been shown to inhibit the growth of bacterial and fungal strains by interfering with their cellular processes. Additionally, it has been found to induce cell death in cancer cells, making it a potential cancer therapy. Furthermore, 4,7-Dimethyl-1H-benzo[d]imidazole has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,7-Dimethyl-1H-benzo[d]imidazole in lab experiments include its diverse biological activities and its high yield and purity synthesis method. Additionally, the compound is relatively stable and can be stored for extended periods without degradation. However, the limitations of using 4,7-Dimethyl-1H-benzo[d]imidazole in lab experiments include its potential toxicity and its limited solubility in certain solvents.
Orientations Futures
The potential therapeutic applications of 4,7-Dimethyl-1H-benzo[d]imidazole are vast and include its use as an antimicrobial, antitumor, and anti-inflammatory agent. Future research should focus on identifying the specific cellular processes and receptors that are targeted by the compound, as well as optimizing its biological activity and reducing its toxicity. Additionally, research should be conducted to identify new potential therapeutic applications for 4,7-Dimethyl-1H-benzo[d]imidazole, such as its use in the treatment of neurological disorders or metabolic diseases.
Conclusion:
In conclusion, 4,7-Dimethyl-1H-benzo[d]imidazole is a heterocyclic organic compound that has diverse biological activities and potential therapeutic applications. The compound has been extensively studied for its antimicrobial, antitumor, and anti-inflammatory properties, and future research should focus on identifying its specific mechanism of action and optimizing its biological activity. Despite its potential toxicity and limited solubility, 4,7-Dimethyl-1H-benzo[d]imidazole remains a promising candidate for the development of new therapeutics.
Applications De Recherche Scientifique
4,7-Dimethyl-1H-benzo[d]imidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The compound has been tested against various bacterial and fungal strains and has shown promising results as a potential antimicrobial agent. Additionally, it has been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. Furthermore, 4,7-Dimethyl-1H-benzo[d]imidazole has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Propriétés
Numéro CAS |
101102-39-0 |
|---|---|
Nom du produit |
4,7-Dimethyl-1H-benzo[d]imidazole |
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
4,7-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C9H10N2/c1-6-3-4-7(2)9-8(6)10-5-11-9/h3-5H,1-2H3,(H,10,11) |
Clé InChI |
UYWXGJXLVYLKDI-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)C)N=CN2 |
SMILES canonique |
CC1=C2C(=C(C=C1)C)N=CN2 |
Synonymes |
1H-Benzimidazole,4,7-dimethyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

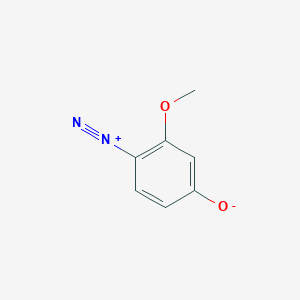
![6-Acetyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B9573.png)
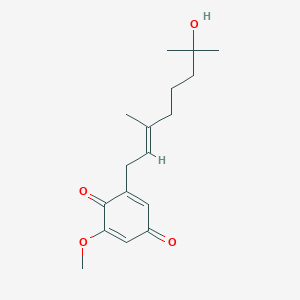
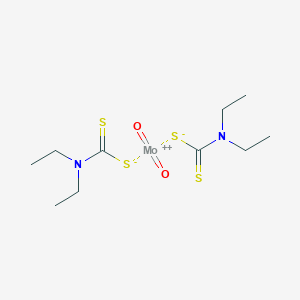
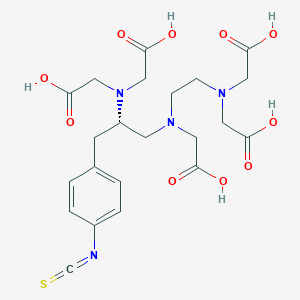
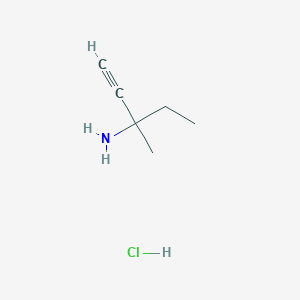
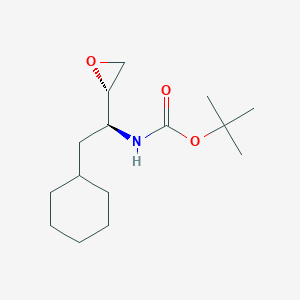
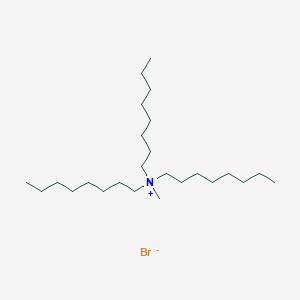
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate](/img/structure/B9587.png)
